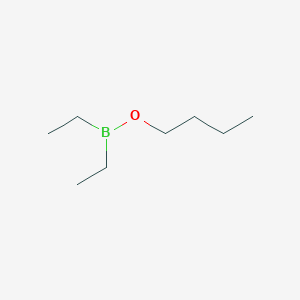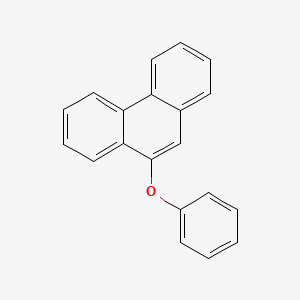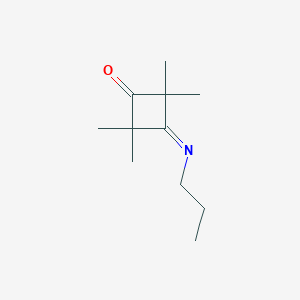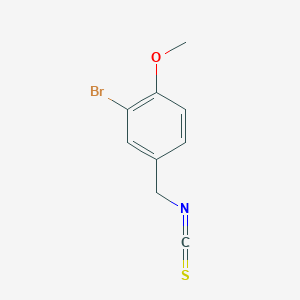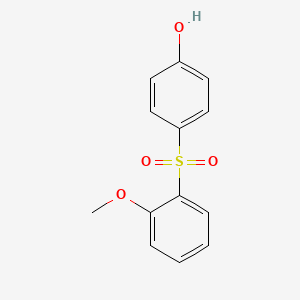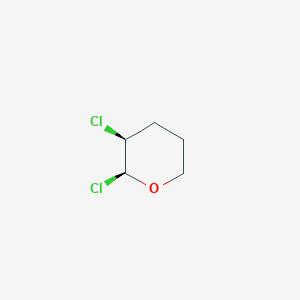
(2S,3S)-2,3-Dichlorooxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Dichlorooxane is a chiral compound with two chlorine atoms attached to the oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dichlorooxane typically involves the chlorination of oxane derivatives under controlled conditions. One common method is the enantioselective chlorination of oxane using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Dichlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form (2S,3S)-2,3-dihydroxyoxane.
Oxidation Reactions: Oxidation can lead to the formation of oxane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: (2S,3S)-2,3-Dihydroxyoxane
Reduction: (2S,3S)-2,3-Dihydroxyoxane
Oxidation: Various oxane derivatives depending on the oxidizing agent used.
科学的研究の応用
Chemistry
In organic synthesis, (2S,3S)-2,3-Dichlorooxane serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereochemical aspects of enzyme activity.
Medicine
This compound derivatives may have potential as pharmaceutical intermediates. Research is ongoing to explore their use in drug development, particularly in the synthesis of chiral drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical requirements.
作用機序
The mechanism of action of (2S,3S)-2,3-Dichlorooxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound’s chiral centers may interact with enzymes or receptors in a stereospecific manner, influencing the outcome of biochemical processes.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Dichlorooxane: The enantiomer of (2S,3S)-2,3-Dichlorooxane with opposite stereochemistry.
(2S,3S)-2,3-Dibromooxane: Similar structure but with bromine atoms instead of chlorine.
(2S,3S)-2,3-Dihydroxyoxane: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its ability to undergo various reactions while maintaining its chiral integrity makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
52809-66-2 |
|---|---|
分子式 |
C5H8Cl2O |
分子量 |
155.02 g/mol |
IUPAC名 |
(2S,3S)-2,3-dichlorooxane |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2/t4-,5+/m0/s1 |
InChIキー |
PHMXXMFOSQBXNV-CRCLSJGQSA-N |
異性体SMILES |
C1C[C@@H]([C@@H](OC1)Cl)Cl |
正規SMILES |
C1CC(C(OC1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


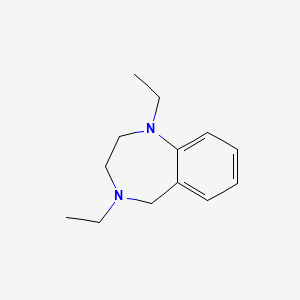
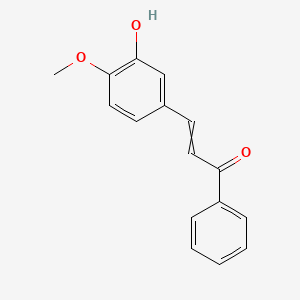
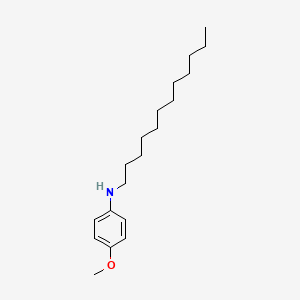
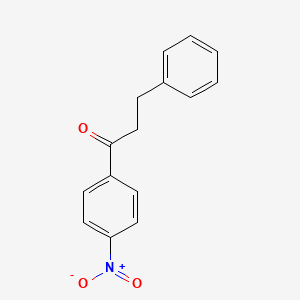
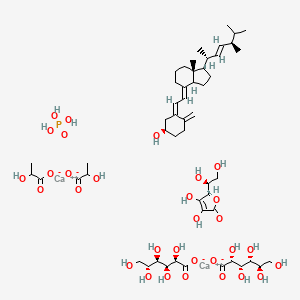
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
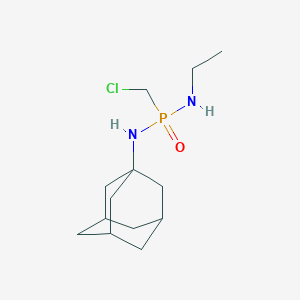
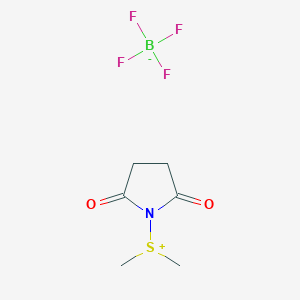
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
